molecular formula C8H11Cl2N3O B1532234 7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride CAS No. 860503-30-6

7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride

Cat. No.: B1532234
CAS No.: 860503-30-6
M. Wt: 236.1 g/mol
InChI Key: UNOXORFTTKAYLY-UHFFFAOYSA-N
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Description

7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3O and a molecular weight of 236.10 g/mol . This compound is known for its unique structure, which includes an amino group and a quinoxaline ring, making it a subject of interest in various scientific fields.

Scientific Research Applications

7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound is not mentioned in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

Future Directions

The future directions or applications of this compound are not mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-amino-3,4-dihydro-1H-quinoxalin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c9-5-1-2-6-7(3-5)11-8(12)4-10-6;;/h1-3,10H,4,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOXORFTTKAYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674206
Record name 7-Amino-3,4-dihydroquinoxalin-2(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860503-30-6
Record name 7-Amino-3,4-dihydroquinoxalin-2(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride
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7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride
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7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride
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